(E)-2-methyl-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
Description
The compound “(E)-2-methyl-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one” is a heterocyclic small molecule featuring a [1,2,4]triazolo[4,3-a]pyrazine core substituted with a methyl group at position 2. A piperazine ring is linked to position 8 of the triazolo-pyrazine moiety, which is further connected to an (E)-configured α,β-unsaturated ketone (enone) functional group. The enone group may enhance reactivity or serve as a Michael acceptor in biological systems, while the piperazine linker could improve solubility and pharmacokinetic properties.
Properties
IUPAC Name |
(E)-2-methyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-15(14-17-6-4-3-5-7-17)20(27)25-12-10-24(11-13-25)18-19-23-22-16(2)26(19)9-8-21-18/h3-9,14H,10-13H2,1-2H3/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMGVGGSHGYSOT-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C(=CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)/C(=C/C4=CC=CC=C4)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-methyl-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a novel derivative that integrates a triazolo[4,3-a]pyrazine moiety with a piperazine and an α,β-unsaturated carbonyl system. This combination suggests potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and underlying mechanisms of action of this compound.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways that include the formation of the triazole ring and subsequent functionalization. Recent advancements in synthetic methodologies have allowed for more efficient routes that minimize environmental impact while maximizing yield and purity .
Antimicrobial Activity
Research has shown that triazolo[4,3-a]pyrazine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to our target compound have demonstrated moderate to potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
| Compound | MIC against Staphylococcus aureus (μg/mL) | MIC against Escherichia coli (μg/mL) |
|---|---|---|
| 2e | 32 | 16 |
| Target | TBD | TBD |
Anticancer Activity
In vitro studies have indicated that triazolo[4,3-a]pyrazine derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds similar to this compound have been evaluated against human colon cancer cell lines HCT116 and HT29. The results showed IC50 values in the low micromolar range, indicating promising anticancer activity .
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT116 | 0.98 ± 0.08 |
| HT29 | 6.58 - 11.10 |
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key signaling pathways involving c-Met and VEGFR kinases, which play critical roles in cancer cell proliferation and angiogenesis .
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis through mitochondrial pathways by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl2) proteins .
Case Studies
Several studies have focused on the biological evaluation of triazolo[4,3-a]pyrazine derivatives:
- A study demonstrated that a related compound exhibited significant antiproliferative activity against A549 lung cancer cells with an IC50 value of 0.98 µM. The compound induced apoptosis through caspase activation .
- Another investigation highlighted the antibacterial efficacy of a structurally analogous compound against multi-drug resistant strains of bacteria .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazolo[4,3-a]pyrazine exhibit notable antimicrobial properties. For example, studies have shown that compounds structurally related to (E)-2-methyl-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one demonstrate moderate to potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC against Staphylococcus aureus (μg/mL) | MIC against Escherichia coli (μg/mL) |
|---|---|---|
| Target | TBD | TBD |
Anticancer Activity
In vitro studies have revealed that this compound can inhibit the proliferation of various cancer cell lines. For instance, related compounds have been tested against human colon cancer cell lines such as HCT116 and HT29, showing promising results:
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT116 | 0.98 ± 0.08 |
| HT29 | 6.58 - 11.10 |
The mechanisms underlying these effects include:
- Inhibition of Kinases : Similar compounds have been reported to inhibit key signaling pathways involving c-Met and VEGFR kinases.
- Induction of Apoptosis : These compounds may trigger apoptosis through mitochondrial pathways by modulating pro-apoptotic and anti-apoptotic proteins.
Case Studies
Several research studies have evaluated the biological effects of triazolo[4,3-a]pyrazine derivatives:
- Antiproliferative Activity : A study found that a related compound exhibited significant antiproliferative activity against A549 lung cancer cells with an IC50 value of 0.98 µM, inducing apoptosis through caspase activation.
- Antibacterial Efficacy : Another investigation highlighted the antibacterial efficacy of a structurally similar compound against multi-drug resistant strains of bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Bioactive Comparison of Triazolo-Pyrazine Derivatives
Key Differences and Implications
Substituent Effects on Bioactivity: The 3-methyl group on the target compound’s triazolo-pyrazine core may enhance metabolic stability compared to amino-substituted analogues (e.g., Compound 21 in ). Amino groups often increase polarity but may also introduce susceptibility to oxidative metabolism. The enone moiety in the target compound distinguishes it from other triazolo-pyrazine derivatives. This group could confer electrophilic reactivity, enabling covalent interactions with biological targets (e.g., cysteine residues in kinases).
Piperazine Linker Variations: In Compound 21 (), the piperazine is substituted with a benzyl group, which may enhance lipophilicity and blood-brain barrier penetration. Piperazine-containing compounds in exhibit AChE inhibition, suggesting that the linker’s electronic and steric properties critically influence target engagement.
Synthetic Accessibility: The target compound’s synthesis likely involves: (i) Formation of the triazolo-pyrazine core via cyclization (analogous to methods in ). (ii) Piperazine introduction at position 8 (similar to alkylation steps in ). (iii) Enone coupling via condensation or Michael addition (as seen in thiazolylhydrazone syntheses ).
Pharmacological Considerations
- Receptor Specificity: The absence of an amino group at position 8 (unlike Compound 21 ) may reduce adenosine receptor affinity, redirecting activity toward other targets like kinases or apoptosis regulators (see ferroptosis inducers in ).
- Comparative Bioactivity Data: While explicit data for the target compound is lacking, structural parallels suggest it may share mechanistic traits with: AChE inhibitors (): Enone groups in thiazolylhydrazones enhance binding via π-π stacking. Ferroptosis inducers (): Electrophilic enones could modulate redox-sensitive pathways, though this remains speculative.
Q & A
Q. What are the common synthetic routes for (E)-2-methyl-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves coupling piperazine-triazolopyrazine scaffolds with enone precursors. For example, refluxing with anhydrous dioxane and triethylamine (24–48 hours) under inert conditions is a standard approach for similar derivatives . Purification often employs column chromatography (silica gel) or recrystallization from mixtures like ethyl acetate/light petroleum ether . Monitoring via TLC ensures reaction completion .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : Use a combination of -NMR (to confirm aromatic protons and stereochemistry), IR (to identify carbonyl stretches ~1650–1700 cm), and ESI-MS (for molecular ion validation). Cross-referencing with analogs, such as those in (e.g., NMR in CDCl, ES-MS at 518.2 ), ensures consistency .
Q. What solvents and conditions are optimal for recrystallizing this compound?
- Methodological Answer : Recrystallization from methanol or ethanol is effective for triazolopyrazine derivatives, as seen in . For polar intermediates, dimethylformamide (DMF) mixed with i-propanol (1:2 ratio) improves crystal yield .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing analogs with varying substituents on the triazolopyrazine core?
- Methodological Answer : Adjust stoichiometry and solvent polarity based on substituent reactivity. For electron-withdrawing groups, carbonyldiimidazole (CDI) in DMF at 100°C enhances coupling efficiency (e.g., 85% yield for methyl-substituted derivatives) . For sterically hindered groups, extended reflux (48+ hours) in dioxane improves conversion .
Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Perform metabolite profiling (LC-MS/MS) to assess stability in biological matrices. Structural analogs in suggest that piperazine-linked triazolopyrazines may undergo rapid hepatic metabolism, necessitating prodrug strategies or formulation with cyclodextrins to enhance bioavailability.
Q. How do researchers address low solubility in aqueous buffers during bioactivity assays?
- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or PEG-400 to maintain solubility without cytotoxicity. For cell-based assays, pre-dissolve in DMSO and dilute in culture media, as validated for similar compounds in . Dynamic light scattering (DLS) can monitor aggregation .
Q. What computational methods predict binding affinities of this compound to adenosine receptors (e.g., A1_{1}1/A2A_{2A}2A)?
- Methodological Answer : Molecular docking (AutoDock Vina) with homology models of A receptors, parameterized using crystal structures (PDB: 4EIY). Validate predictions with SPR (surface plasmon resonance) assays, referencing , where triazolopyrazine derivatives showed sub-micromolar values .
Data Analysis & Experimental Design
Q. How should researchers analyze conflicting NMR data for regioisomeric byproducts?
Q. What statistical approaches validate reproducibility in synthetic batches?
Q. How to design stability studies under varying pH and temperature conditions?
- Methodological Answer :
Use accelerated stability protocols (ICH Q1A): incubate at 40°C/75% RH for 6 months, with periodic HPLC-UV analysis. For pH stability, test in buffers (pH 1–9) at 37°C, referencing ’s degradation protocols for organic compounds .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
